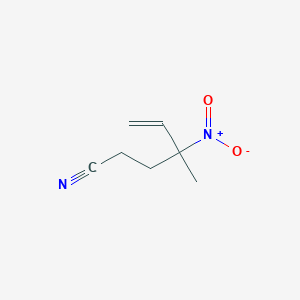

4-Methyl-4-nitrohex-5-enenitrile

Description

Properties

CAS No. |

103621-19-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-methyl-4-nitrohex-5-enenitrile |

InChI |

InChI=1S/C7H10N2O2/c1-3-7(2,9(10)11)5-4-6-8/h3H,1,4-5H2,2H3 |

InChI Key |

RCFJIVKMULMEEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#N)(C=C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties (Hypothetical)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Methyl-4-nitrohex-5-enenitrile, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Reaction Optimization : Adjusting solvent polarity (e.g., acetonitrile or DMF) to stabilize intermediates and nitro-group reactivity .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts. Confirm purity via TLC and NMR (¹H/¹³C) .

- Yield Improvement : Monitor reaction progress using in-situ IR spectroscopy to detect nitrile C≡N stretching (~2200 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Answer :

- NMR Spectroscopy : Assign stereochemistry and confirm substitution patterns (e.g., vinyl proton shifts at δ 5.0–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₈H₁₂N₂O₂: 168.09) and fragmentation pathways .

- X-ray Crystallography : If single crystals are obtained, use SHELX for structure refinement and ORTEP-3 for visualization of bond angles and nitro-group orientation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in [3+2] cycloaddition reactions?

- Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in nitrile-oxide cycloadditions .

- Solvent Effects : Simulate solvent polarity (e.g., PCM model) to assess dipole-dipole interactions influencing reaction kinetics .

- Validation : Compare computed IR/Raman spectra with experimental data to verify accuracy .

Q. What strategies resolve contradictions between experimental and computational data regarding the stereochemical outcomes of reactions involving this compound?

- Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize side reactions. Use multiple computational methods (e.g., MD simulations for solvent dynamics) .

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor in SHELX refinement) and computational convergence thresholds .

- Isotopic Labeling : Introduce deuterium at the α-position to track stereochemical retention/inversion via ²H NMR .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying pH conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen to identify decomposition thresholds (e.g., nitro-group elimination above 150°C) .

- pH-Dependent Studies : Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts at acidic vs. alkaline conditions) .

- HPLC-MS : Identify degradation products (e.g., nitrile hydrolysis to carboxylic acids) .

Q. What approaches are suitable for studying the biological activity of this compound, particularly its potential as an enzyme inhibitor?

- Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and predict binding affinities .

- Kinetic Assays : Measure IC₅₀ values via fluorometric assays under physiological pH and temperature .

- SAR Analysis : Synthesize analogs (e.g., replacing nitro with sulfonyl groups) to correlate structural modifications with activity trends .

Q. How can crystallographic data for this compound be leveraged to understand its solid-state packing and intermolecular interactions?

- Answer :

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O interactions between nitro and nitrile groups) using CrystalExplorer .

- Packing Diagrams : Generate ORTEP-3 plots to visualize π-stacking or van der Waals interactions influencing crystal density .

- Thermal Ellipsoids : Assess molecular rigidity via anisotropic displacement parameters refined in SHELXL .

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving this compound?

- Answer :

- Metadata Standards : Annotate datasets with IUPAC nomenclature, CAS RN, and InChIKey in repositories like Chemotion or RADAR4Chem .

- ELN Integration : Use platforms like Chemotion ELN to document synthetic procedures, raw spectra, and refinement logs .

- Data Licensing : Apply CC-BY-NC 4.0 licenses to enable non-commercial reuse while protecting intellectual property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.